molecular formula C15H16ClN5 B12434283 N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine

Cat. No.: B12434283
M. Wt: 301.77 g/mol
InChI Key: BGQKVUVPPBIIJK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methyl groups, as well as an indazole ring with additional methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the indazole moiety. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 2-chloro-5-methylpyrimidine with suitable reagents under controlled conditions.

    Indazole Ring Formation: The indazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and aromatic aldehydes.

    Coupling Reactions: The final step involves coupling the pyrimidine and indazole rings using reagents like palladium catalysts under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Cyclization Reactions: The indazole moiety can engage in further cyclization reactions, leading to the formation of more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be utilized in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a key enzyme in a metabolic pathway or modulating receptor activity in a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylpyrimidine: Shares the pyrimidine core but lacks the indazole moiety.

    N-methylindazole: Contains the indazole ring but without the pyrimidine substitution.

    Chloropyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.

Uniqueness

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine is unique due to its combined pyrimidine and indazole structures, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

N-(2-chloro-5-methylpyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine

InChI

InChI=1S/C15H16ClN5/c1-9-8-17-15(16)18-14(9)20(3)11-5-6-12-10(2)21(4)19-13(12)7-11/h5-8H,1-4H3

InChI Key

BGQKVUVPPBIIJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N(C)C2=CC3=NN(C(=C3C=C2)C)C)Cl

Origin of Product

United States

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